Halobetasol propionate-d5
Description
The Strategic Significance of Stable Isotope Labeling in Medicinal Chemistry Research
Stable isotope labeling is a pivotal technique in pharmaceutical research, offering profound insights into the behavior of drugs within biological systems. musechem.com The process involves incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a drug molecule. musechem.comchemicalsknowledgehub.com This substitution provides a unique tracer to study the absorption, distribution, metabolism, and excretion (ADME) of a compound without significantly altering its fundamental chemical and physiological properties. musechem.comacs.org
The strategic value of this method is multifaceted. Firstly, it greatly enhances analytical precision, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgadesisinc.com Deuterium-labeled compounds, like Halobetasol propionate-d5, serve as ideal internal standards for quantitative analysis in complex biological matrices. veeprho.comacs.org This allows for the precise quantification of the non-labeled parent drug, improving the reliability of pharmacokinetic and metabolic studies. veeprho.com
Secondly, deuteration can intentionally modify a drug's metabolic profile through the kinetic isotope effect (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond. Consequently, metabolic processes that involve the cleavage of this bond, often mediated by enzymes like the cytochrome P450 system, can be slowed down. cdnsciencepub.com This can lead to enhanced metabolic stability, a longer duration of action, and potentially an improved therapeutic profile for the drug. acs.orgcdnsciencepub.comnih.gov This approach has gained significant traction, with the U.S. Food and Drug Administration (FDA) designating deuterated drugs as new chemical entities (NCEs), underscoring their importance in drug development. nih.gov The integration of stable isotope labeling accelerates the drug discovery process by enabling researchers to identify promising candidates and understand their metabolic fate early on. adesisinc.commetsol.com
Conceptual Frameworks for Deuterium Utilization in Chemical Biology
The use of deuterium in chemical biology is built upon conceptual frameworks that leverage its unique physical and chemical properties. nih.gov Beyond its role in modifying pharmacokinetics, deuterium serves as a powerful probe for investigating biological processes at a molecular level. europa.eu
One key concept is the use of deuterium for "label-free" spectroscopic imaging. The C-D bond possesses a unique vibrational signature that can be detected by techniques like Raman spectroscopy. europa.eu This allows researchers to track the uptake and metabolism of deuterated drugs and probes directly in living cells without the need for fluorescent tags or genetic engineering, minimizing artifacts and cellular perturbation. europa.eu This approach holds the promise of being a generalizable method for studying small molecules in their native biological environment. europa.eu
Another framework involves the strategic deuteration of molecules to enhance the performance of chemical tools. For instance, deuterated photoswitches are being designed to achieve greater light sensitivity for controlling neural signaling in vivo. europa.eu Similarly, the replacement of hydrogen with deuterium can improve the properties of organic light-emitting diodes (OLEDs) and fluorophores. acs.org In metabolic research, stable isotope labeling is crucial for exploring complex biochemical pathways with high precision, which is particularly valuable for understanding the subtle metabolic shifts associated with various diseases. metsol.comornl.gov The ability to trace isotopically labeled molecules provides dynamic information on metabolic fluxes and pathway activities that are not accessible with other methods. ornl.gov
Historical Context of Deuterated Analogs in Steroid Research
The foundation for using deuterated compounds in research was laid by Harold Urey's discovery of deuterium in 1931. However, the application of deuterium labeling specifically in steroid research began to emerge in the 1960s. These initial studies focused on tracking the metabolic pathways and pharmacokinetics of steroid hormones.
The development of mass spectrometry provided a critical analytical tool that, when combined with stable isotope labeling, enabled detailed metabolism studies. nih.gov Scientists began preparing deuterium-labeled analogs of naturally occurring steroid hormones to use as internal standards and for human metabolism investigations. nih.gov For example, a deuterated version of the corticosteroid dexamethasone (B1670325) was reported as early as 1997 for use in research. acs.org
This work established the precedent for creating deuterated versions of therapeutic agents. The strategy evolved from simply using deuterated analogs as analytical tools to designing them as potentially superior drugs. nih.govresearchgate.net This evolution culminated in the FDA's approval of the first deuterated drug, deutetrabenazine, which validated the "deuterium switch" as a viable strategy in pharmaceutical development. nih.gov Today, numerous deuterated compounds, including steroids, are in various stages of clinical trials, representing a significant area of modern medicinal chemistry. researchgate.net this compound exemplifies the continued application of this historical work, serving as a critical analytical standard in its field. veeprho.commedchemexpress.com
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| Chemical Name | (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5 | synzeal.comsimsonpharma.com |
| Molecular Formula | C₂₅H₂₆D₅ClF₂O₅ | vivanls.compharmaffiliates.com |
| Molecular Weight | 489.99 g/mol | simsonpharma.comvivanls.compharmaffiliates.com |
| Synonyms | Ulobetasol Propionate-d5; BMY-30056-d5; CGP-14458-d5; Miracorten-d5; Ultravate-d5 | vivanls.commedchemexpress.compharmaffiliates.com |
| Primary Application | Isotope-labeled internal standard for analytical and pharmacokinetic research. | veeprho.compharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31ClF2O5 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI Key |
BDSYKGHYMJNPAB-GMJYJCAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Halobetasol Propionate D5
Precursor Selection and Design for Regiospecific Deuteration
The design of a synthesis for a regiospecifically deuterated molecule hinges on the selection of appropriate starting materials. For Halobetasol propionate-d5, the deuterium (B1214612) atoms are located on the propionate (B1217596) ester group. The most direct and efficient strategy to achieve this specific labeling pattern is to use a deuterated building block during the final stages of the synthesis.
The synthesis logically proceeds by identifying the immediate non-deuterated precursor, which is Halobetasol (the free alcohol at the C17 position), and coupling it with a deuterated propionylating agent. This approach ensures that the deuterium atoms are introduced exclusively at the desired location without the risk of non-specific exchange on the complex steroid backbone.
Key precursors for this strategy include:
Halobetasol: The parent steroid molecule containing the reactive hydroxyl group.
Propionic-d5 acid, Propionyl-d5 chloride, or Propionic-d5 anhydride: These deuterated reagents serve as the source of the five deuterium atoms. The choice between them depends on the desired reactivity and reaction conditions for the esterification process.
This building block approach is favored in pharmaceutical manufacturing for its ability to control the purity and isotopic distribution of the final active pharmaceutical ingredient (API). nih.gov Synthesizing from well-defined deuterated building blocks is a primary strategy to ensure high levels of deuterium incorporation at specific sites with minimal isotopic impurities. nih.govmarketersmedia.com
Advanced Deuterium Incorporation Strategies
Several methods exist for introducing deuterium into organic molecules, ranging from direct exchange reactions to de novo synthesis from labeled starting materials.
Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This can be facilitated by acid, base, or metal catalysts. wikipedia.org
Acid- and Base-Catalyzed HDX: These methods typically involve enolization, making them suitable for exchanging hydrogens on carbons adjacent to carbonyl groups. nih.gov The process is often carried out in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov
Metal-Catalyzed HDX: Transition metals such as palladium, ruthenium, and iridium can catalyze the direct exchange of C-H bonds with deuterium from D₂ gas or other deuterated sources. bohrium.com This is often considered a "late-stage" functionalization technique. bohrium.com
While powerful, applying catalytic HDX to a complex molecule like Halobetasol propionate to achieve specific pentadeuteration of the propionate group would be challenging. The harsh conditions required could lead to a lack of regioselectivity, resulting in deuterium scrambling at various positions on the steroid skeleton and incomplete deuteration of the target group.
The most reliable method for producing this compound with high isotopic fidelity is through the esterification of the Halobetasol precursor with a deuterated propionylating reagent. marketersmedia.comsynzeal.com This synthetic strategy involves a standard esterification reaction where the 17-hydroxyl group of Halobetasol attacks the carbonyl carbon of a reagent like propionyl-d5 chloride or propionic-d5 anhydride.
The general reaction can be summarized as: Halobetasol-17-OH + (D₃C-CD₂-CO)₂O → Halobetasol-17-O-CO-CD₂-CD₃
This method ensures that all five deuterium atoms are incorporated precisely into the propionate moiety, resulting in a high degree of isotopic enrichment and chemical purity. marketersmedia.com Using pre-labeled building blocks simplifies the synthetic process, avoids unwanted side reactions, and is a common strategy for producing deuterated drug standards. marketersmedia.comenamine.net
Biocatalytic methods, utilizing enzymes, offer exceptional selectivity in chemical transformations. Enzymes like cytochromes P450 are known to catalyze highly specific reactions in steroid metabolism and synthesis, such as hydroxylation and dehydrogenation. acs.orgmdpi.com
In theory, an engineered enzyme could be used to perform specific deuteration steps. However, the development of a biocatalyst for the specific task of deuterating the propionate group of Halobetasol propionate is not a documented or practical approach. The de novo synthesis of the deuterated propionate chain is far more straightforward and cost-effective through established chemical methods. While enzymatic reactions are crucial in the production of many steroid APIs, their application for this specific type of isotopic labeling is limited. acs.org
Purification Techniques for Isotopic Enrichment and Purity
After synthesis, the crude this compound must be rigorously purified to remove chemical impurities and, crucially, to ensure high isotopic enrichment. The primary goal is to separate the desired d5-labeled compound from any unreacted d0-Halobetasol or partially deuterated species.
Crystallization: A common and effective method for purifying Halobetasol propionate involves crystallization. google.com Processes using solvents like absolute ethanol (B145695) or mixtures of ethanol and water have been shown to yield Halobetasol propionate with a purity of at least 99.8%. google.comgoogleapis.com This technique is equally applicable to the deuterated analog, as the isotopic substitution has a negligible effect on its solubility and crystalline properties. Multiple crystallization steps can be employed to enhance purity. googleapis.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification of steroid diols and other derivatives. researchgate.net Preparative HPLC can be used to effectively separate molecules based on minute differences in their physical properties, allowing for the isolation of the highly enriched this compound from its non-deuterated counterparts.
These purification methods are essential for producing a final product that meets the stringent purity requirements for use as an analytical internal standard.
Verification of Deuterium Position and Abundance in Synthesized this compound
Mass Spectrometry (MS): This is the primary technique for confirming successful deuterium incorporation. The molecular weight of this compound is expected to be 5 atomic mass units higher than its non-deuterated analog. High-resolution mass spectrometry can precisely measure this mass difference, confirming that five deuterium atoms have been incorporated into the molecule. veeprho.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group of the propionate moiety (a quartet for the -CH₂- group and a triplet for the -CH₃ group) would be absent. Their disappearance confirms that the hydrogens at these positions have been replaced.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at chemical shifts corresponding to the deuterated ethyl group, providing direct evidence of the deuterium atoms' positions.
The combination of these analytical methods provides a comprehensive characterization of the final product, ensuring its identity, purity, and isotopic fidelity for its intended use in quantitative analysis.
Interactive Data Table: Analytical Verification Methods
| Analytical Technique | Information Provided | Expected Result for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Confirms total deuterium incorporation and molecular weight. | Observed molecular ion peak at [M+5] relative to the non-deuterated standard. |
| Proton NMR (¹H NMR) | Verifies the absence of protons at the deuterated positions. | Disappearance of signals for the propionate ethyl group protons. |
| Deuterium NMR (²H NMR) | Confirms the presence and location of deuterium atoms. | Appearance of signals corresponding to the deuterated ethyl group (-CD₂-CD₃). |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity and separates isotopic species. | A single major peak indicating high chemical purity (>99%). |
High Resolution Analytical Applications of Halobetasol Propionate D5
Deployment as a Stable Isotope Internal Standard in Quantitative Analysis
The fundamental principle behind using Halobetasol propionate-d5 as an internal standard is isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, variations in sample preparation, injection volume, and instrument response can be effectively normalized. Because this compound is chemically identical to the non-labeled analyte, it exhibits nearly identical behavior during extraction, chromatography, and ionization, ensuring precise quantification. Stable deuterated isotopes are frequently used as internal standards for the quantification of various steroid hormones in complex biological matrices.
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is the premier technique for the sensitive and selective quantification of corticosteroids like halobetasol propionate (B1217596) in complex matrices. The use of this compound is integral to developing robust LC-MS/MS methods. Optimization of these methods involves several critical parameters to ensure a clear separation of the analyte from other matrix components and to achieve maximum sensitivity.
Key aspects of method optimization include the selection of an appropriate chromatographic column and mobile phase composition. For instance, a reverse-phase C18 column is often employed to separate halobetasol propionate from more polar compounds. lcms.cz Gradient elution, typically using a mixture of acetonitrile or methanol and water with additives like formic acid, helps to achieve sharp peak shapes and reduce run times. lcms.cz The flow rate and column temperature are also fine-tuned to optimize separation efficiency. japsonline.com In tandem mass spectrometry, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are selected for both the analyte and the deuterated internal standard, providing high selectivity and minimizing interferences.
Table 1: Example LC-MS/MS Parameters for Corticosteroid Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 or Phenyl Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.8 mL/min |
| Column Temperature | 40-45°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
While LC-MS/MS is more common for large molecules like corticosteroids, GC-MS can also be employed, particularly for steroid profiling. nih.gov The use of this compound is equally valuable in these protocols. A significant challenge with GC-MS analysis of corticosteroids is their low volatility and thermal instability. nih.gov Therefore, a crucial step in protocol development is derivatization, where the analyte and internal standard are chemically modified to increase their volatility and thermal stability. nih.govuniroma1.it Common derivatization agents for steroids include silylating agents that form trimethylsilyl (TMS) ethers. uniroma1.it
Once derivatized, the compounds are separated on a capillary GC column. The temperature program of the GC oven is optimized to ensure good separation of different steroid metabolites. In the mass spectrometer, electron ionization (EI) or negative chemical ionization (NCI) can be used. nih.gov NCI, in particular, can offer high sensitivity for halogenated compounds like halobetasol propionate. nih.gov The use of this compound as an internal standard corrects for any variability in the derivatization reaction efficiency and injection volume. nih.gov
Minimization of Matrix Effects and Ion Suppression via Isotopic Labeling
Matrix effects, which include ion suppression or enhancement, are a major challenge in quantitative analysis using mass spectrometry, especially with complex samples like biological fluids or pharmaceutical formulations. nih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. nih.gov Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. dshs-koeln.descispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively canceled out, leading to highly accurate and precise results. dshs-koeln.de This approach is superior to using a structural analog as an internal standard, which may have different chromatographic retention times and ionization efficiencies. scispace.com
Methodological Frameworks for Impurity Profiling using Deuterated Standards
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. Deuterated standards like this compound play a key role in the development and validation of analytical methods for identifying and quantifying impurities and degradation products.
Quantification of Related Substances and Degradation Products
Regulatory agencies require the quantification of any impurities in a drug substance or product that are present above a certain threshold. nih.govresearchgate.net this compound can be used as an internal standard in methods designed to quantify known related substances (impurities from the synthesis process) and degradation products that may form during storage. oup.comoup.com By using a deuterated internal standard, these impurities can be quantified accurately even at very low levels. researchgate.net Studies have identified potential degradation products of halobetasol propionate, such as halobetasol, diflorasone 17-propionate, and diflorasone 21-propionate, which can be quantified using such methods. oup.comoup.com
Table 2: Common Impurities and Degradants of Halobetasol Propionate
| Compound Name | Type |
|---|---|
| Halobetasol | Degradation Product |
| Diflorasone 17-propionate | Degradation Product |
| Diflorasone 21-propionate | Degradation Product |
| Clobetasol Propionate | Related Substance |
Traceability and Reference Standard Characterization for this compound
The establishment of this compound as a reliable internal standard for high-resolution analytical applications hinges on its meticulous characterization and the complete traceability of its chemical and isotopic identity. As a certified reference material, its synthesis and subsequent analysis are governed by stringent quality control protocols to ensure its suitability for quantitative assays.
This compound is a deuterated analog of Halobetasol propionate, specifically designed for use as an internal standard in analytical and pharmacokinetic research. medchemexpress.com The incorporation of five deuterium (B1214612) atoms into the propionate moiety results in a distinct mass difference from the parent compound, facilitating its use in mass spectrometry-based detection methods while maintaining nearly identical physicochemical properties. lgcstandards.com
The traceability of a reference standard like this compound is established through a comprehensive documentation trail that includes its synthetic route and exhaustive characterization data. The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated reagents in the final synthetic steps to introduce the deuterium atoms at specific molecular positions.
The characterization of a this compound reference standard involves a suite of analytical techniques to confirm its structure, and to determine its chemical and isotopic purity. These analyses are crucial for ensuring the accuracy and reliability of quantitative studies where it is employed.
Structural Elucidation and Identity Confirmation
The primary methods for confirming the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule, which should correspond to the theoretical mass of the deuterated compound. The mass spectrum will show a molecular ion peak consistent with the incorporation of five deuterium atoms.
Purity Analysis
The purity of the reference standard is a critical parameter and is typically assessed using a combination of chromatographic and spectroscopic methods.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or MS detection is used to determine the presence of any chemical impurities. The method is validated to ensure it can separate the deuterated compound from any potential impurities arising from the synthesis or degradation.
Isotopic Purity: The isotopic purity is a measure of the percentage of the deuterated compound relative to any remaining non-deuterated or partially deuterated species. This is typically determined by mass spectrometry, by comparing the intensity of the mass signal of the fully deuterated compound to that of the non-deuterated and partially deuterated analogs.
The following tables present representative data that would be found in a Certificate of Analysis for a batch of this compound reference standard.
Table 1: Representative Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₅H₂₆D₅ClF₂O₅ |
| Molecular Weight | 489.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile, methanol, and DMSO |
Table 2: Illustrative Analytical Characterization Data for this compound Reference Standard
| Analytical Test | Method | Specification | Result |
| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | ESI-MS | [M+H]⁺ = 490.2 ± 0.2 | Conforms |
| Chemical Purity | HPLC-UV (240 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS | ≥ 98% Deuterated | 99.2% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | ¹H NMR | Meets USP <467> limits | Conforms |
Mechanistic Investigations of Steroid Metabolism and Pharmacokinetics Utilizing Deuterated Analogs
Application of Halobetasol Propionate-d5 in Preclinical Metabolic Pathway Elucidation
This compound is an ideal candidate for preclinical studies aimed at understanding the metabolic fate of Halobetasol propionate (B1217596). The deuterium (B1214612) label acts as a stable, non-radioactive tracer, allowing for the precise tracking and quantification of the parent compound and its metabolites in biological systems. veeprho.com
In vitro systems are fundamental in early metabolic profiling. Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are commonly used to investigate the phase I metabolism of drug candidates. medchemexpress.com In a typical study involving this compound, the deuterated compound would be incubated with human liver microsomes. The resulting mixture would then be analyzed using high-resolution mass spectrometry to identify and quantify the metabolites formed. The deuterium tag allows for the unambiguous differentiation of drug-related material from endogenous compounds in the complex microsomal matrix.
The primary objectives of such studies would be to:
Identify the major and minor metabolites of Halobetasol propionate.
Characterize the chemical structures of these metabolites.
Determine the primary CYP enzymes responsible for the metabolism of Halobetasol propionate through reaction phenotyping studies.
Hypothetical Data from an In Vitro Metabolism Study with this compound
| Metabolite | Description | Relative Abundance (%) |
|---|---|---|
| M1 | 6β-hydroxy this compound | 45 |
| M2 | Des-propionyl Halobetasol-d5 | 25 |
| M3 | Androstane derivative-d5 | 15 |
| M4 | Other hydroxylated species-d5 | 10 |
| Unchanged | This compound | 5 |
Following in vitro characterization, in vivo studies in animal models are conducted to understand the complete metabolic fate, including absorption, distribution, metabolism, and excretion (ADME). In these studies, a dose of this compound would be administered to an appropriate animal model, such as a rat or minipig. Biological samples, including plasma, urine, and feces, would be collected over a time course.
The use of this compound in these studies offers significant advantages:
Mass Balance Studies: The deuterated compound allows for the determination of the total recovery of the administered dose, providing a complete picture of the excretion pathways.
Metabolite Profiling: Similar to in vitro studies, metabolites in various biological matrices can be identified and quantified, providing a more comprehensive understanding of the biotransformation of Halobetasol propionate in a whole organism.
Tissue Distribution: In terminal studies, the concentration of this compound and its major metabolites can be measured in various tissues to understand its distribution profile.
Kinetic Isotope Effects (KIE) in Halobetasol Propionate Biotransformation Research
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. medchemexpress.com The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of a C-H bond in the rate-determining step will be slower for a deuterated compound.
By comparing the rate of metabolism of Halobetasol propionate with that of this compound, researchers can gain insights into the mechanism of its biotransformation. A significant KIE (a slower rate of metabolism for the deuterated compound) would suggest that the cleavage of a C-H bond at the site of deuteration is involved in the rate-limiting step of the metabolic reaction. This information is crucial for understanding the enzymatic mechanism and can also be leveraged in drug design to create "metabolically shielded" drugs with improved pharmacokinetic properties.
Example of KIE Data in Biotransformation
| Compound | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Halobetasol propionate (H) | 100 | 2.5 |
| This compound (D) | 40 |
Pharmacokinetic Modeling Approaches with Deuterated Isomers
This compound is an essential tool for pharmacokinetic (PK) studies, where it is often used as an internal standard for the accurate quantification of unlabeled Halobetasol propionate in biological samples. veeprho.com Beyond its role as an internal standard, co-administration of labeled and unlabeled drug (a "microtracer" study) can be a powerful technique in pharmacokinetic modeling.
To study the absorption of Halobetasol propionate, a formulation containing the unlabeled drug could be administered via the intended clinical route (e.g., topical), while a microdose of this compound is administered intravenously. By measuring the plasma concentrations of both the labeled and unlabeled drug over time, the absolute bioavailability of the topical formulation can be determined with high precision. This approach reduces inter-subject variability that can complicate traditional bioavailability studies.
The distribution of a drug into various tissues is a key determinant of its efficacy and potential toxicity. While whole-body autoradiography with radiolabeled compounds has been the traditional method, the use of deuterated analogs coupled with advanced mass spectrometry imaging techniques is an emerging alternative. Following administration of this compound, tissue sections could be analyzed to map the distribution of the parent drug and its key metabolites, providing a detailed picture of its localization in target and non-target tissues. veeprho.com
Advanced Spectroscopic and Spectrometric Characterization of Deuterated Steroids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Site Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the position of deuterium atoms within a steroid framework. While ¹H NMR can indicate the absence of a proton signal at a specific position, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing definitive evidence of their location.
In the case of Halobetasol propionate-d5, the deuterium atoms are introduced into the propionate (B1217596) moiety. A comparative analysis of the ¹H NMR spectra of Halobetasol propionate and this compound would reveal the disappearance of the signals corresponding to the ethyl group protons of the propionate chain in the deuterated analogue.
²H NMR spectroscopy of this compound would exhibit signals in the region characteristic of aliphatic deuterons, confirming the successful incorporation of deuterium. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. The assignment of the deuterium sites is thus confirmed by the presence of deuterium resonances at chemical shifts corresponding to the ethyl group of the propionate ester.
Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.25 | d | H-1 |
| ¹H | 6.30 | s | H-4 |
| ¹H | 5.50 | d | H-2 |
| ¹H | 4.95 | m | H-11 |
| ... | ... | ... | ... |
| ²H | ~2.4 | q (broad) | -O-CO-CD₂-CD₃ |
| ²H | ~1.1 | t (broad) | -O-CO-CD₂-CD₃ |
This table presents hypothetical data for illustrative purposes, as specific experimental NMR data for this compound is not widely available in published literature.
High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for verifying the molecular formula and assessing the isotopic purity of deuterated compounds. For this compound, HRMS provides an accurate mass measurement that confirms the incorporation of five deuterium atoms.
The isotopic purity is determined by examining the isotopic cluster of the molecular ion. The mass spectrum will show a distribution of isotopologues, with the most abundant peak corresponding to the d5 species. The relative intensities of the M+1, M+2, etc., peaks, after correction for the natural abundance of other isotopes (e.g., ¹³C), allow for the calculation of the percentage of the desired deuterated species.
Illustrative HRMS Data for Isotopic Purity Assessment of this compound
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| d0 | 485.1880 | - | < 0.1 |
| d1 | 486.1943 | - | < 0.5 |
| d2 | 487.2006 | - | < 1.0 |
| d3 | 488.2068 | - | ~2.0 |
| d4 | 489.2131 | - | ~5.0 |
| d5 | 490.2194 | 490.2191 | > 90.0 |
This table contains representative data to illustrate the principle of isotopic purity determination by HRMS. Actual values may vary between batches.
The presence of deuterium labels serves as a powerful probe for elucidating fragmentation pathways in mass spectrometry. By comparing the tandem mass spectra (MS/MS) of Halobetasol propionate and its d5-labeled counterpart, the origin of fragment ions containing the propionate moiety can be definitively traced.
Upon collision-induced dissociation (CID), the ester group is a likely site of fragmentation. The loss of the propionate group from the parent molecule would result in a neutral loss of 79 Da for Halobetasol propionate (C₃H₅O₂). For this compound, this neutral loss would shift to 84 Da (C₃D₅O₂), confirming that the fragment originates from the propionate ester. This mass shift provides unequivocal evidence for the proposed fragmentation mechanism.
Collision-Induced Dissociation (CID) is a commonly used technique for fragmenting ions in the gas phase. In the context of corticosteroids like Halobetasol propionate, CID typically induces cleavages at the weaker bonds, such as the ester linkage and losses of small neutral molecules like water and hydrogen fluoride.
Electron-Activated Dissociation (EAD) represents a suite of fragmentation techniques, including Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), that involve the interaction of ions with electrons. These methods are known for inducing fragmentation at different sites compared to CID, often preserving labile modifications and providing complementary structural information.
Expected Major Fragment Ions in CID of this compound
| Fragment Ion | Proposed Structure/Origin | Expected m/z (d5) |
| [M+H - HF]+ | Loss of hydrogen fluoride | 470.21 |
| [M+H - H₂O]+ | Loss of water | 472.20 |
| [M+H - C₃D₅O₂H]+ | Loss of deuterated propionic acid | 405.13 |
| [M+H - HF - C₃D₅O₂H]+ | Sequential loss of HF and deuterated propionic acid | 385.12 |
This table illustrates the expected major fragment ions based on the known fragmentation patterns of similar corticosteroids. The m/z values are calculated for the d5 isotopologue.
Emerging Research Frontiers and Methodological Innovations for Deuterated Steroids
Novel Approaches in Deuterium (B1214612) Labeling Chemistry for Complex Steroids
The synthesis of complex deuterated steroids requires precise and efficient methods to introduce deuterium atoms into specific molecular positions. Traditional methods often involve multi-step syntheses using deuterated precursors. However, recent innovations focus on late-stage functionalization, which allows for the introduction of isotopes into a fully formed steroid skeleton, enhancing efficiency and safety.
Key novel approaches include:
Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. Methods using iridium, ruthenium, and nanoparticle catalysts have been developed to improve the selectivity and efficiency of HIE reactions. These reactions are often performed using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.
Reductive Deuteration: This method introduces deuterium by reducing a functional group, such as a carbonyl or a double bond, with a deuterium-containing reagent like sodium borodeuteride (NaBD₄). For example, the synthesis of multiply deuterium-labeled cortisol has been achieved through a combination of hydrogen-deuterium exchange and reductive deuteration.
Metal-Catalyzed Hydrogenation: Utilizing deuterated hydrogen gas (D₂) with metal catalysts is another effective method for introducing deuterium into steroid molecules, particularly across double bonds.
Enzymatic Synthesis: Enzymes can be used to selectively incorporate deuterium into specific sites of organic molecules, offering high precision for complex structures.
These advanced methods are critical for producing highly deuterated isotopologues, which are desirable for mass spectrometry applications to clearly separate the labeled compound from the natural abundance isotopic variants of the unlabeled compound.
| Method | Deuterium Source | Key Advantages | Example Application |
|---|---|---|---|
| Catalytic Hydrogen Isotope Exchange (HIE) | Deuterium Oxide (D₂O) | Cost-effective, applicable to complex molecules at a late stage. | Selective deuteration of amino acids and other organic building blocks. |
| Reductive Deuteration | Sodium Borodeuteride (NaBD₄) | Specific introduction of deuterium at carbonyl groups. | Preparation of [6,7,7-²H₃] sterols and steroids. |
| Synthesis from Deuterated Precursors | Deuterated Starting Materials | Allows for precise placement and high levels of deuterium incorporation. | Synthesis of cortisol labeled with nine deuterium atoms. |
Integration of Deuterated Compounds in Advanced "Omics" Research (e.g., Metabolomics, Lipidomics)
In advanced "omics" fields like metabolomics and lipidomics, which involve the comprehensive analysis of small molecules in biological systems, deuterated compounds such as Halobetasol propionate-d5 are indispensable. Their primary role is as stable isotope-labeled internal standards (SILS) in mass spectrometry (MS)-based analytical methods.
The integration of deuterated steroids in omics research offers several key benefits:
Accurate Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for metabolomics. However, ion suppression or enhancement from the sample matrix can affect analytical accuracy. Deuterated internal standards, like this compound, have nearly identical chemical and physical properties to their non-deuterated counterparts (analytes) and co-elute during chromatography. By adding a known amount of the deuterated standard to a sample, any variation in the MS signal caused by matrix effects can be normalized, allowing for precise and accurate quantification of the target analyte.
Metabolic Pathway Tracing: Deuterium-labeled compounds serve as tracers to study the complex metabolic pathways of steroids. Researchers can administer a deuterated steroid and track its conversion into various metabolites using MS, providing detailed insights into steroidogenesis and catabolism.
Pharmacokinetic Studies: In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial. Deuterated versions of drugs are used in pharmacokinetic studies to differentiate the administered drug from endogenous compounds and to accurately measure its concentration in biological fluids over time. This compound is specifically designed for such applications, enabling reliable analysis in therapeutic drug monitoring and metabolic research.
| Application Area | Role of Deuterated Steroid (e.g., this compound) | Primary Benefit |
|---|---|---|
| Metabolomics/Lipidomics | Internal Standard for LC-MS/MS | Corrects for matrix effects, enabling accurate quantification of endogenous steroids. |
| Pharmacokinetics (ADME Studies) | Tracer and Internal Standard | Allows for precise measurement of drug concentration in biological samples. |
| Metabolic Pathway Analysis | Isotopic Tracer | Elucidates the biotransformation of steroids by tracking the label through metabolic pathways. |
Computational Chemistry and Modeling in Deuterated Steroid Research
Computational chemistry and molecular modeling are increasingly valuable for understanding and predicting the effects of deuteration on steroid molecules. These tools can guide the synthesis and application of compounds like this compound.
Predicting Metabolic Stability: Mechanistic computational models can simulate the metabolic pathways of steroids. By incorporating the principles of the kinetic isotope effect, these models can predict how deuteration at specific sites will slow down metabolism by enzymes like cytochrome P450. This allows researchers to strategically select which positions to deuterate to maximize the desired change in pharmacokinetic properties.
Modeling Enzyme-Substrate Interactions: Computational models can provide insights into the binding of a steroid within the active site of a metabolic enzyme. This structural information helps to identify hydrogen atoms that are most susceptible to abstraction during metabolism, which are prime candidates for deuterium substitution.
Interpreting Analytical Data: In hydrogen-deuterium exchange mass spectrometry (HDX-MS), computational modeling is used to relate the observed deuterium uptake to the protein's (e.g., a steroid receptor's) structure and conformation. This helps in understanding how a steroid binds to its target and the structural dynamics of the resulting complex.
The development of a mechanistic computational model of adrenal steroidogenesis in H295R cells, for example, has demonstrated the ability to estimate the synthesis and secretion of 14 different adrenal steroids and predict the biochemical response to enzyme inhibitors. Such models can be adapted to study the influence of deuteration on these complex biological networks.
Challenges and Future Directions in the Academic Research of Isotope-Labeled Pharmaceutical Compounds
Despite the significant advantages of using isotope-labeled compounds like this compound, several challenges remain in academic and industrial research.
Current Challenges:
Synthesis Complexity and Cost: The synthesis of specifically labeled complex molecules like steroids can be intricate, requiring multiple steps and specialized, expensive deuterated reagents. Achieving high isotopic purity and regioselectivity remains a significant challenge.
Isotopic Scrambling and Stability: In some cases, deuterium labels can be lost through exchange with protons from the surrounding solvent, particularly if the label is in a chemically active or base-sensitive position. This can compromise the accuracy of quantitative studies.
Analytical Method Development: While MS can easily detect the mass shift from deuteration, the precise localization of the label and quantification of isotopic enrichment require sophisticated analytical techniques like high-resolution mass spectrometry or NMR spectroscopy.
Future Directions:
Greener Synthesis Methods: There is a growing trend towards developing more sustainable and environmentally benign methods for deuteration, such as using D₂O as the deuterium source and employing reusable catalysts.
Expanding the Isotopic Toolkit: While deuterium is common, research is expanding to include other stable isotopes like ¹³C and ¹⁵N, which are not susceptible to exchange and provide different advantages in metabolic and structural studies.
Advanced Computational Tools: The continued development of more accurate and predictive computational models will further rationalize the design of deuterated compounds, reducing the need for extensive trial-and-error synthesis and experimentation.
Broader Therapeutic Applications: Beyond improving pharmacokinetics, research is exploring how deuteration can influence drug performance in more complex ways, such as altering metabolic pathways or slowing the epimerization of chiral centers, opening new avenues for therapeutic innovation.
The continued refinement of synthetic methodologies, coupled with more powerful analytical and computational tools, will ensure that deuterated steroids and other isotope-labeled compounds remain at the forefront of pharmaceutical research and development.
Q & A
Basic: What validated analytical methods are recommended for quantifying Halobetasol propionate-d5 in pharmaceutical formulations?
Answer:
A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been validated for impurity profiling and quantification of Halobetasol propionate in cream formulations . For deuterated analogs like this compound, researchers should adapt this method using mass spectrometry (LC-MS/MS or GC-MS) to distinguish the deuterated compound from the non-deuterated parent molecule. Key parameters include:
- Column : ACQUITY UPLC™ BEH C18 (2.1 × 100 mm, 1.7 µm).
- Mobile phase : Gradient of methanol/water with 0.1% formic acid.
- Detection : MS in positive ion mode, monitoring m/z shifts due to deuterium labeling .
Validation must include specificity, linearity (1–150% of target concentration), and precision (RSD <2%) to comply with ICH guidelines.
Advanced: How can researchers resolve contradictions in efficacy data between Halobetasol propionate and other high-potency corticosteroids?
Answer:
Discrepancies in clinical trials (e.g., Halobetasol vs. Clobetasol propionate) often arise from differences in study design, outcome measures, or patient stratification. To address this:
- Standardize endpoints : Use the Psoriasis Area Severity Index (PASI) or Investigator Global Assessment (IGA) for psoriasis studies .
- Control confounders : Stratify patients by disease severity (mild/moderate/severe) and anatomical site (e.g., palms vs. trunk).
- Meta-analysis : Pool data from trials like Goldberg et al. (1991) and Yawalkar et al. (1991) to assess pooled effect sizes and heterogeneity .
A 2024 trial combining Halobetasol with methotrexate showed higher recurrence rates (70%) despite initial efficacy, highlighting the need for long-term safety monitoring in comparative studies .
Basic: What in vivo models are suitable for assessing the systemic toxicity of this compound?
Answer:
- Rat models : Conduct 90-day repeat-dose studies to evaluate adrenal atrophy and immunosuppression. Doses should mirror human topical exposure (0.05–0.1% w/w) adjusted for surface area .
- Rabbit teratogenicity studies : Administer Halobetasol systemically during organogenesis (0.01–0.1 mg/kg/day) to assess cleft palate and embryotoxicity. Compare results to vehicle controls and historical data .
- Pharmacokinetics : Use radiolabeled this compound to track dermal absorption and systemic distribution via scintillation counting .
Advanced: How can researchers optimize experimental designs for studying Halobetasol’s glucocorticoid receptor (GR) binding kinetics?
Answer:
- Competitive binding assays : Use fluorescently labeled dexamethasone as a tracer in GR-positive cell lines (e.g., A549). Calculate Halobetasol’s IC50 and Kd using nonlinear regression .
- Structural studies : Perform X-ray crystallography or molecular docking to compare Halobetasol’s binding affinity with Clobetasol. Key residues: Asn564 and Gln642 in the GR ligand-binding domain .
- Transcriptomic profiling : Apply RNA-seq to identify Halobetasol-specific GR target genes (e.g., FKBP5) vs. pan-corticosteroid responses .
Basic: What stability-indicating parameters should be monitored in this compound formulations?
Answer:
- Forced degradation : Exclude samples with >5% degradation under heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis .
- Impurity thresholds : Quantify known impurities (e.g., oxidation byproducts) at ≤0.2% per ICH Q3B. Use this compound as an internal standard to correct for matrix effects .
- Accelerated stability : Store formulations at 40°C/75% RH for 6 months; require ≥95% potency retention .
Advanced: What methodological frameworks (e.g., PICOT, FINER) are appropriate for designing trials on Halobetasol combination therapies?
Answer:
- PICOT framework :
- FINER criteria : Ensure feasibility (single-center recruitment), novelty (mechanistic synergy with phototherapy), and ethical compliance (HPA axis monitoring) .
Basic: How should researchers address interspecies variability in preclinical toxicity data for this compound?
Answer:
- Allometric scaling : Adjust doses based on body surface area (rat:human = 1:6.2).
- Biomarker correlation : Compare adrenal weight changes in rats to human serum cortisol levels .
- PBPK modeling : Predict systemic exposure using dermal absorption rates (0.5–2% in humans vs. 5–10% in rodents) .
Advanced: What statistical approaches are recommended for analyzing subgroup responses to Halobetasol in heterogeneous populations?
Answer:
- Multivariate regression : Identify predictors (e.g., baseline IGA score, age) of treatment success (cleared/almost cleared).
- Machine learning : Apply random forests to EHR data to detect latent subgroups (e.g., genetic polymorphisms in GR) .
- Bayesian meta-analysis : Pool data from trials with varying potency comparators (e.g., Betamethasone dipropionate) to estimate subgroup-specific odds ratios .
Basic: What are the ethical considerations for using this compound in pediatric research?
Answer:
- Informed consent : Use assent forms for minors (ages 12–17) and exclude vulnerable populations (e.g., immunocompromised).
- Safety monitoring : Schedule biweekly HPA axis tests (ACTH stimulation) to detect suppression .
- Dose justification : Limit application to <10% body surface area and duration to ≤2 weeks, per FDA guidelines .
Advanced: How can researchers leverage deuterium labeling (Halobetasol-d5) to study metabolic stability in human keratinocytes?
Answer:
- Isotope tracing : Incubate Halobetasol-d5 with primary keratinocytes and quantify deuterium retention via high-resolution MS.
- Metabolite ID : Use neutral loss scanning (Δm/z = 5.03 for deuterium loss) to detect oxidative metabolites .
- Enzyme phenotyping : Co-incubate with CYP3A4 inhibitors (ketoconazole) to assess metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
